
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid
Vue d'ensemble
Description
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 . It is used in various chemical reactions and has a CAS number of 1351843-44-1 .
Molecular Structure Analysis
The molecular structure of 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid consists of a quinoline backbone with ethoxy and methoxy substituents at the 6 and 4 positions, respectively, and a carboxylic acid group at the 2 position .Physical And Chemical Properties Analysis
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid has a predicted boiling point of 397.4±37.0 °C and a predicted density of 1.275±0.06 g/cm3 . Its pKa is predicted to be 1.19±0.30 .Applications De Recherche Scientifique
Chemical Isolation and Identification
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, a variant of quinoline-2-carboxylic acid, has been identified in natural sources. Starratt and Caveney (1996) isolated a similar compound, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid (6-methoxy-kynurenic acid), from Ephedra pachyclada ssp. sinaica, highlighting its natural occurrence and potential for further study in plant chemistry (Starratt & Caveney, 1996).
Synthesis and Antibacterial Activity
In the field of medicinal chemistry, derivatives of quinoline-2-carboxylic acid, similar to 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, have been synthesized and evaluated for antibacterial activity. Sánchez et al. (1995) studied a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids, demonstrating their effectiveness against various bacteria (Sánchez et al., 1995).
Luminescence and Labeling Applications
Quinoline derivatives have been explored for their luminescence properties. Enoua, Uray, and Stadlbauer (2009) synthesized cyano functionalized 6-methoxyquinolin-2-ones and investigated their fluorescence properties, indicating potential applications in scientific labeling and imaging (Enoua, Uray, & Stadlbauer, 2009).
Antioxidant Research
Blaszczyk, Skolimowski, and Materac (2006) evaluated salts of ethoxyquin, a compound structurally related to 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, for their genotoxic and antioxidant activities. Their findings contribute to understanding the antioxidant properties of quinoline derivatives (Blaszczyk, Skolimowski, & Materac, 2006).
Propriétés
IUPAC Name |
6-ethoxy-4-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-8-4-5-10-9(6-8)12(17-2)7-11(14-10)13(15)16/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRBSQHFIRVALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-4-methoxyquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



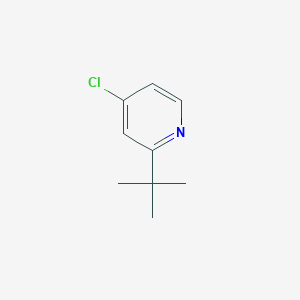

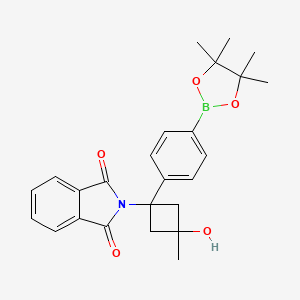


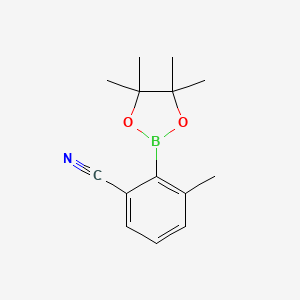



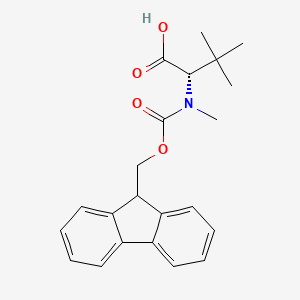
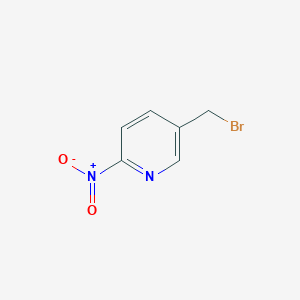

![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)
